Cas no 1505842-52-3 (N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine)

N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine
- EN300-1790215
- 1505842-52-3
- N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine
-
- インチ: 1S/C11H14N2O/c1-12-6-5-10-7-9(8-13(2)14)3-4-11(10)12/h3-7,14H,8H2,1-2H3
- InChIKey: BMTVOTXQYNATFE-UHFFFAOYSA-N
- SMILES: ON(C)CC1C=CC2=C(C=CN2C)C=1
計算された属性
- 精确分子量: 190.110613074g/mol
- 同位素质量: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 28.4Ų
N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790215-0.05g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 0.05g |
$612.0 | 2023-09-19 | ||
Enamine | EN300-1790215-5.0g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-1790215-1.0g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-1790215-10g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 10g |
$3131.0 | 2023-09-19 | ||
Enamine | EN300-1790215-0.1g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 0.1g |
$640.0 | 2023-09-19 | ||
Enamine | EN300-1790215-2.5g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 2.5g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1790215-5g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 5g |
$2110.0 | 2023-09-19 | ||
Enamine | EN300-1790215-0.5g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 0.5g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1790215-0.25g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 0.25g |
$670.0 | 2023-09-19 | ||
Enamine | EN300-1790215-10.0g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 10g |
$3131.0 | 2023-05-26 |
N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamineに関する追加情報
Introduction to N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine (CAS No. 1505842-52-3)
N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine, with the chemical formula C14H18N2O, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1505842-52-3, belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of extensive study in medicinal chemistry. The structural uniqueness of this compound, particularly its indole moiety and hydroxylamine functional group, positions it as a potential candidate for further exploration in drug discovery.
The indole ring is a prominent feature in many bioactive molecules, often found in natural products and pharmaceuticals. Its ability to interact with various biological targets, including enzymes and receptors, makes it a valuable scaffold for medicinal chemists. In the case of N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine, the presence of a methyl group at the 1-position and a hydroxylamine substituent at the 5-position introduces additional complexity and reactivity. These structural elements contribute to the compound's potential pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets. Studies have suggested that the indole moiety in N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine may interact with proteins involved in neurotransmitter signaling, making it a promising candidate for therapeutic applications in neurological disorders. The hydroxylamine group, on the other hand, could participate in hydrogen bonding interactions, enhancing binding affinity.
One of the most exciting aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical targets in drug development, as they play key roles in numerous biological pathways. By designing molecules that can interact with specific enzymes, researchers can develop drugs that either enhance or inhibit their activity. N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine has shown promise in preliminary studies as an inhibitor of certain enzymes associated with inflammation and oxidative stress. These findings are particularly relevant given the increasing understanding of the role of inflammation in various diseases.
The synthesis of N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the indole core, while nucleophilic substitution reactions have been employed to introduce the hydroxylamine group. These advances have not only improved yield but also reduced the complexity of the synthetic route.
In addition to its potential therapeutic applications, N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine has also been explored for its role as an intermediate in more complex drug molecules. The ability to modify its structure while retaining its core pharmacophore allows for the creation of novel derivatives with enhanced properties. This flexibility is particularly valuable in drug discovery pipelines, where lead optimization is a critical step.
The pharmacokinetic properties of N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine are another area of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preliminary studies have suggested that this compound exhibits moderate solubility in water and lipids, which could influence its bioavailability. Further research is needed to fully characterize its pharmacokinetic profile and identify potential optimization strategies.
One of the most significant recent findings regarding N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine is its interaction with certain receptors involved in pain perception. Studies have indicated that this compound may modulate pain signals by interacting with transient receptor potential (TRP) channels, which are known to play a role in nociception. This discovery opens up new avenues for developing treatments for chronic pain conditions, where current options often suffer from limited efficacy or significant side effects.
The role of N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine in cancer research is also emerging as an area of great interest. Preliminary data suggest that this compound may exhibit anti-proliferative effects on certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival. While these findings are encouraging, further studies are needed to validate these effects and explore potential mechanisms of action.
Environmental considerations are also important when evaluating new compounds like N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine. Researchers are increasingly focusing on green chemistry principles to minimize environmental impact during synthesis and application. Efforts are underway to develop more sustainable synthetic routes that reduce waste and hazardous byproducts. Additionally, assessing the biodegradability and ecological toxicity of such compounds is crucial for ensuring their safe use.
The future directions for research on N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine are numerous and exciting. Further exploration of its pharmacological properties will be essential to uncover new therapeutic applications. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will be key to understanding its mechanism of action at a molecular level.
In conclusion, N-methyl-N-(1-methyl-1H-indol-5-ylmethy hydrox yl amine (CAS No. 1505842 -52 -3) is a compound with significant potential in pharmaceutical research and development。 Its unique structure, combined with promising preliminary findings, makes it an attractive candidate for further exploration。 As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in developing innovative treatments for various diseases。
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